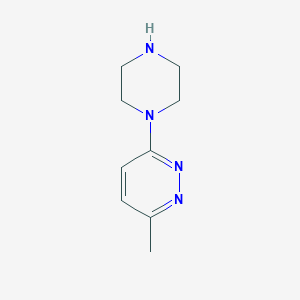

![molecular formula C17H12N4O3 B1358655 3-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-1,2,3,4-四氢喹唑啉-2,4-二酮 CAS No. 892286-95-2](/img/structure/B1358655.png)

3-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-1,2,3,4-四氢喹唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

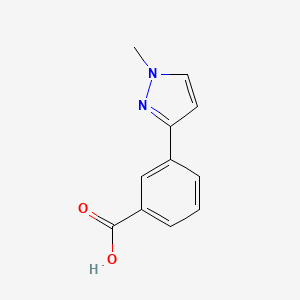

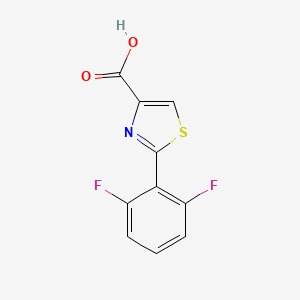

The compound "3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione" is a molecule that combines a quinazoline-2,4-dione core with a 1,2,4-oxadiazole ring. This structure is of interest due to its potential biological activities, which may include analgesic and anti-inflammatory properties as suggested by related compounds .

Synthesis Analysis

The synthesis of related quinazoline-2,4-dione derivatives can be achieved through various methods. One approach involves the use of Bronsted acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane as a catalyst to facilitate the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions . Another method includes the conversion of 2-thioxo-quinazolin-4-ones into quinazoline-2,4-diones using sodamide under mild conditions, as demonstrated by the synthesis of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a range of chemical reactions. For instance, isatoic anhydrides can be treated with hydrazine hydrate to yield bisquinazoline-4,4'-diones and 1,3,4-oxadiazole derivatives . Additionally, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can act as a Michael acceptor in reactions with 2-pyrazolines, leading to various substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be studied through vibrational spectroscopic methods, such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These studies can reveal properties like hyperpolarizability, infrared intensities, Raman activities, and molecular electrostatic potential (MEP), which are indicative of the molecule's reactivity and interaction with other molecules . The crystal structure of related compounds, such as 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, can also provide insights into the molecular conformation and packing within the solid state .

科学研究应用

振动光谱研究和化学分析

该化合物已使用 FT-IR 和 FT-Raman 光谱对其振动光谱性质进行了研究。这些研究对于了解分子结构和性质至关重要。振动波数是使用密度泛函方法计算的,为分子稳定性提供了见解,该稳定性源于超共轭相互作用和电荷离域。这项研究在化学分析和分子表征领域具有重要意义 (Sebastian 等,2015)。

合成和抗癌活性

已经对该化合物的衍生物的合成及其作为化疗剂的潜力进行了研究。合成的化合物已针对各种癌细胞系筛选其抗增殖活性。这突出了该化合物在开发新抗癌药物中的作用 (刘新华等,2009)。

抗原生动物活性

该化合物参与了新型恶二唑基吡咯三唑二酮的合成,这些二酮已被研究其抗原生动物和细胞毒活性。这表明其在开发原生动物感染治疗方法中的潜力 (Y. Dürüst 等,2012)。

镇痛和抗炎活性

还对与该化合物连接的新型 1,3,4-恶二唑衍生物的合成进行了研究,并对其镇痛和抗炎活性进行了评估。这表明其在开发新的止痛和抗炎药物中的潜在应用 (D. Dewangan 等,2016)。

抗菌活性

有关于该化合物的衍生物的合成及其抗菌活性的研究。研究表明其在开发新的抗菌剂中的用途,特别是针对金黄色葡萄球菌和大肠杆菌等细菌菌株 (S. Vlasov 等,2015)。

潜在的抗肿瘤剂

进一步的研究包括具有潜在抗肿瘤活性的衍生物的设计和合成。这些化合物针对人细胞系进行了评估,表明该化合物在癌症研究和治疗开发中的作用 (Abeer N. Al-Romaizan 等,2019)。

安全和危害

The safety and hazards associated with these types of compounds can vary widely, depending on their specific structure and the context in which they are used5.

未来方向

The future directions for research on these types of compounds could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs2.

Please note that this is a general overview and the specific properties of “3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” may vary. Further research would be needed to obtain more detailed information about this specific compound.

属性

IUPAC Name |

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-16-12-8-4-5-9-13(12)18-17(23)21(16)10-14-19-15(20-24-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOHOESDNWCGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

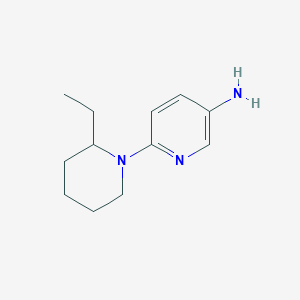

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

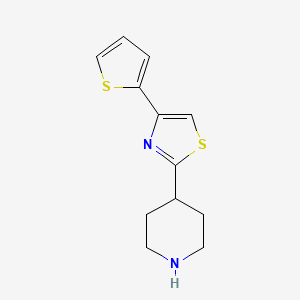

![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

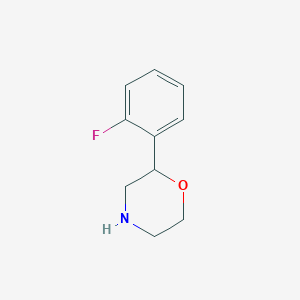

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)